Cas no 6971-99-9 (N,n'-bis[(e)-(4-chlorophenyl)methylideneamino]-n,n'-dimethylmethanediamine)
6971-99-9 structure
Product Name:N,n'-bis[(e)-(4-chlorophenyl)methylideneamino]-n,n'-dimethylmethanediamine
Numero CAS:6971-99-9
MF:C17H18Cl2N4
MW:349.2576212883
CID:1738751
PubChem ID:9571188
Update Time:2025-04-21
N,n'-bis[(e)-(4-chlorophenyl)methylideneamino]-n,n'-dimethylmethanediamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,n'-bis[(e)-(4-chlorophenyl)methylideneamino]-n,n'-dimethylmethanediamine
- NSC67226
- 4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone
- NSC-67226
- AG-G-71726
- AC1NYU41
- NSC 67226
- bis(-2-(4-chlorobenzylidene)-1-methylhydrazinyl)methane
- N,N'-bis[(Z)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylmethanediamine
- NSC67226; 4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone; NSC-67226; AG-G-71726; AC1NYU41; NSC 67226; bis(-2-(4-chlorobenzylidene)-1-methylhydrazinyl)methane; N,N'-bis[(Z)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylmethanediamine;
- 6971-99-9
- N,N'-bis[(E)-(4-chlorophenyl)methyleneamino]-N,N'-dimethyl-methanediamine
- (2-(4-CHLOROBENZYLIDENE)-1-METHYLHYDRAZINYL)(2-(4-CHLOROBENZYLIDENE)-1-METHYLHYDRAZINYL)METHANE
-
- Inchi: 1S/C17H18Cl2N4/c1-22(20-11-14-3-7-16(18)8-4-14)13-23(2)21-12-15-5-9-17(19)10-6-15/h3-12H,13H2,1-2H3/b20-11+,21-12+
- Chiave InChI: VVBHWDACVPVWJK-HGEIODPWSA-N
- Sorrisi: ClC1C=CC(=CC=1)/C=N/N(C)CN(C)/N=C/C1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 348.09114
- Massa monoisotopica: 348.090852
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 350
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 31.2
- XLogP3: 5.4
Proprietà sperimentali
- Densità: 1.175
- Punto di ebollizione: 509.478°C at 760 mmHg
- Punto di infiammabilità: 261.923°C
- Indice di rifrazione: 1.578
- PSA: 31.2
- LogP: 4.18250
N,n'-bis[(e)-(4-chlorophenyl)methylideneamino]-n,n'-dimethylmethanediamine Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
6971-99-9 (N,n'-bis[(e)-(4-chlorophenyl)methylideneamino]-n,n'-dimethylmethanediamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti